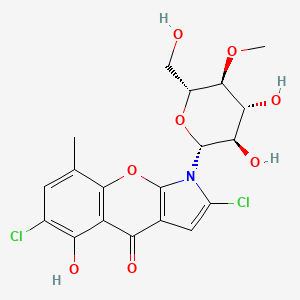

Pyralomicin 2a

Description

Structure

3D Structure

Properties

CAS No. |

139636-00-3 |

|---|---|

Molecular Formula |

C19H19Cl2NO8 |

Molecular Weight |

460.3 g/mol |

IUPAC Name |

2,6-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |

InChI |

InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)13(25)11-12(24)7-4-10(21)22(18(7)30-16(6)11)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23,25-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |

InChI Key |

ZXYNPGZWOMFXHV-JUTSKPLTSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O)Cl)O)Cl |

Canonical SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C(C(C(C(O4)CO)OC)O)O)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyralomicin 2a: A Secondary Metabolite from Nonomuraea spiralis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 2a is a glycosylated antibiotic belonging to a unique class of natural products characterized by a benzopyranopyrrole chromophore. Produced by the soil bacterium Nonomuraea spiralis, this secondary metabolite has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, what is known about its biological activity, and the methodologies for the cultivation of the producing organism. While specific quantitative data on its antibacterial potency and detailed protocols for its isolation remain elusive in publicly accessible literature, this document synthesizes the current understanding to aid researchers and professionals in the field of drug discovery and development.

Introduction

Pyralomicins are a family of antibiotics isolated from Nonomuraea spiralis (formerly Microtetraspora spiralis).[1][2] This family is structurally divided into two main groups: pyralomicins 1a-1d, which are linked to a C7-cyclitol, and pyralomicins 2a-2c, which are glycosylated with glucose.[3] this compound falls into the latter category and is distinguished by its unique chemical architecture, which is a product of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathway.[3] The antibacterial activity of the pyralomicin family is noted to be dependent on the number and position of chlorine atoms, as well as the nature of the glycone moiety.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a 41-kb gene cluster in Nonomuraea spiralis.[3] This cluster encodes for all the necessary enzymatic machinery, including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes.[3]

The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit.[4] The glucose moiety is derived from glucose metabolites.[4]

Key Biosynthetic Steps

The proposed biosynthetic pathway involves the following key stages:

-

Initiation: The biosynthesis is initiated with the activation of L-proline by an NRPS module.

-

Polyketide Chain Assembly: The proline residue is then passed to a PKS module, where it is extended by the sequential addition of acetate and propionate units.

-

Halogenation: The growing polyketide chain undergoes halogenation, a critical step for its biological activity.

-

Cyclization and Ring Formation: A series of cyclization reactions leads to the formation of the characteristic benzopyranopyrrole core.

-

Glycosylation: Finally, a glycosyltransferase attaches a glucose molecule to the aglycone core, yielding this compound.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

Pyralomicins have been reported to exhibit activity against various bacteria, with particular mention of strains of Micrococcus luteus.[3] However, a comprehensive and quantitative analysis of the antibacterial spectrum of this compound, including Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria, is not available in the reviewed scientific literature. The mechanism of action of pyralomicins has also not yet been elucidated.

Experimental Protocols

Detailed, step-by-step protocols for the large-scale fermentation of Nonomuraea spiralis for this compound production and its subsequent isolation and purification are not extensively documented in publicly available literature. However, based on existing studies, a general workflow can be outlined.

Cultivation of Nonomuraea spiralis

Nonomuraea spiralis can be maintained on BTT agar.[3]

BTT Agar Composition:

| Component | Concentration |

| D-glucose | 1% |

| Yeast Extract | 0.1% |

| Beef Extract | 0.1% |

| Casitone | 0.2% |

| Bacto-agar | 1.5% |

| pH | 7.4 (before sterilization) |

Cultivation Conditions:

-

Temperature: 30°C[3]

General Extraction and Purification Workflow

The following is a generalized workflow for the extraction and analysis of pyralomicins, based on methodologies reported in the literature.[3][5]

Caption: General workflow for extraction and purification.

Physicochemical Data

The structure of this compound has been determined primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[5] The absolute configuration was established by X-ray crystallographic analysis of a derivative.[6]

Spectroscopic Data Summary:

| Technique | Observation |

| NMR Spectroscopy | Used for the complete structural elucidation of the benzopyranopyrrole core and the glucose moiety.[5] |

| Mass Spectrometry | Confirms the molecular weight and elemental composition of this compound.[7] |

| X-ray Crystallography | Determined the absolute stereochemistry of the molecule.[6] |

Conclusion and Future Perspectives

This compound represents an intriguing antibacterial compound with a unique structure and biosynthetic origin. While foundational knowledge regarding its biosynthesis and chemical characterization has been established, significant gaps remain in our understanding of its full potential as a therapeutic agent. The lack of publicly available quantitative data on its biological activity (MICs) and detailed, scalable production and purification protocols are major hurdles for its further development.

Future research should focus on:

-

Comprehensive Biological Profiling: Determining the MIC values of this compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidating the molecular target and mechanism by which this compound exerts its antibacterial effect.

-

Process Optimization: Developing robust and scalable fermentation and purification protocols to enable the production of sufficient quantities for preclinical and clinical studies.

-

Medicinal Chemistry Efforts: Synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its potency, spectrum of activity, and pharmacokinetic properties.

Addressing these key areas will be crucial in unlocking the therapeutic potential of this compound and the broader family of pyralomicin antibiotics.

References

- 1. germai.app [germai.app]

- 2. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling Pyralomicin 2a: A Technical Guide to its Discovery and Isolation from Soil Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyralomicin 2a, a novel antibiotic produced by the soil bacterium Nonomuraea spiralis. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and biological properties, and illustrates the key experimental workflows and biosynthetic pathways.

Introduction

This compound belongs to the pyralomicin family of antibiotics, a group of natural products isolated from the soil actinomycete Nonomuraea spiralis (formerly Microtetraspora spiralis)[1]. These compounds are characterized by a unique benzopyranopyrrole chromophore. The pyralomicin family is divided into two main groups: those linked to a C7-cyclitol (pyralomicins 1a-1d) and those glycosylated with glucose (pyralomicins 2a-2c)[2]. This compound, a member of the latter group, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus[2]. This guide serves as a comprehensive resource for researchers interested in the exploration and development of this promising antibiotic.

Physicochemical and Biological Properties of this compound

The structural and biological characteristics of this compound are summarized in the tables below. The absolute configuration of this compound has been determined by X-ray crystallographic analysis of its p-bromobenzoyl derivative[3].

| Property | Value | Reference |

| Molecular Formula | C21H22Cl2N2O8 | [Calculated] |

| Molecular Weight | 517.31 g/mol | [Calculated from m/z] |

| Mass Spectrometry (m/z) | 459.81 [M+H]⁺ | [2] |

| UV Absorption Maximum (λmax) | 355 nm | [2] |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| Table 1: Physicochemical Properties of this compound. |

| Organism | MIC (μg/mL) | Reference |

| Micrococcus luteus | Activity Reported | [2] |

| Other Gram-positive bacteria | Not Reported | |

| Gram-negative bacteria | Not Reported | |

| Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration). |

Experimental Protocols

The following sections detail the methodologies for the cultivation of Nonomuraea spiralis, and the subsequent extraction and purification of this compound.

Fermentation of Nonomuraea spiralis**

Nonomuraea spiralis is cultivated to induce the production of pyralomicins.

-

Culture Media: The bacterium is maintained on BTT agar (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C. Spore formation is induced on a modified minimal medium agar[2].

-

Production Medium: For large-scale production of pyralomicins, a suitable seed medium is used to inoculate a larger production culture. The exact composition of the production medium is not detailed in the available literature but would typically be a nutrient-rich broth to support robust growth and secondary metabolite production.

-

Fermentation Conditions: The culture is incubated at 30°C with shaking for a period of 5 to 7 days. Production of pyralomicins is often indicated by a color change in the mycelium and the culture medium[2].

Extraction of the Pyralomicin Complex

The following protocol outlines the extraction of the pyralomicin mixture from the fermentation broth.

-

Acidification: The culture broth is acidified to pH 3 using hydrochloric acid (HCl)[2].

-

Centrifugation: The acidified broth is centrifuged at 1,400 x g to separate the mycelial cake from the supernatant[2].

-

Solvent Extraction: The supernatant is extracted three times with an equal volume of butyl acetate[2].

-

Drying and Concentration: The butyl acetate fractions are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing the pyralomicin complex[2].

Purification of this compound

The separation of this compound from the crude extract is achieved using preparative high-performance liquid chromatography (HPLC).

-

Chromatography System: A preparative HPLC system equipped with a C18 reverse-phase column is utilized. A Waters C18 Symmetry Prep column has been used for analytical separation and can be scaled up for preparative purposes[2].

-

Mobile Phase: A gradient of methanol in water is employed. A typical gradient for analytical separation is 25% to 100% methanol[2]. For preparative separation, this gradient would be optimized to achieve baseline separation of the pyralomicin analogues.

-

Detection: The eluent is monitored at 355 nm, the UV absorption maximum for pyralomicins[2].

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected. The identity and purity of the collected fractions are confirmed by analytical HPLC and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed biosynthetic pathway.

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. This guide provides a comprehensive overview of the available technical information for its discovery and isolation. Further research is warranted to fully elucidate its antibacterial spectrum, mechanism of action, and potential for therapeutic applications. The detailed protocols and pathways presented herein are intended to facilitate these future research endeavors.

References

- 1. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Pyralomicin 2a Biosynthesis in Nonomuraea spiralis: A Technical Guide

This document provides an in-depth examination of the genetic and molecular mechanisms underlying the production of Pyralomicin 2a, a potent antibiotic, by the actinomycete Nonomuraea spiralis. It is intended for researchers, scientists, and professionals in the field of drug development and natural product biosynthesis.

Introduction to Pyralomicins

The pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] These compounds are characterized by a unique benzopyranopyrrole chromophore.[1][2] The family is diverse, with members like Pyralomicins 1a-1d featuring a C7-cyclitol moiety, and Pyralomicins 2a-2c being glycosylated with glucose.[1][2] Isotope-labeling experiments have revealed that the core aglycone structure is a hybrid polyketide-peptide assembled from proline, two acetate units, and one propionate unit.[1][2] The antibacterial efficacy of pyralomicins, particularly against strains of Micrococcus luteus, appears to be influenced by the number and position of chlorine atoms and the nature of the attached glycone.[1] This guide focuses specifically on the genetic basis for the production of this compound, the glucose-conjugated variant.

The Pyralomicin Biosynthetic Gene Cluster (prl)

The complete genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb contiguous DNA region in the Nonomuraea spiralis genome.[3][4][5] This biosynthetic gene cluster (BGC), designated the prl cluster, contains 27 Open Reading Frames (ORFs).[1][2] These genes encode all the necessary machinery for precursor synthesis, core structure assembly, tailoring modifications, regulation, and transport.[1][2] The cluster includes genes for nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and a suite of tailoring enzymes, including four halogenases, an O-methyltransferase, and a critical N-glycosyltransferase.[3][4]

Table 1: Key Open Reading Frames (ORFs) in the prl Gene Cluster

| Gene | Proposed Function | Role in Pyralomicin Biosynthesis |

| Core Biosynthesis | ||

| prlK | Nonribosomal Peptide Synthetase (NRPS) | Incorporates the proline precursor into the core structure.[2] |

| prlP, prlQ | Polyketide Synthases (PKS) | Assemble the polyketide backbone from acetate and propionate units.[2] |

| prlJ | Acyl-CoA Dehydrogenase | Involved in precursor synthesis or modification.[2] |

| prlS | Stand-alone Peptidyl Carrier Protein (PCP) | Works in concert with the NRPS/PKS machinery.[2] |

| prlR | Type II Thioesterase (TE) | Likely involved in the release or editing of the assembled core.[2] |

| Tailoring Enzymes | ||

| prlM, prlN, prlO, prlT | Halogenases | Responsible for the chlorination of the benzopyranopyrrole core.[2] |

| prlH | N-glycosyltransferase | Crucial for this compound production; attaches glucose to the aglycone. [3][4] |

| prlL | FAD Reductase | Supports the function of other enzymes, potentially the halogenases.[2] |

| Cyclitol Pathway (for Pyralomicin 1a) | ||

| prlA | Sugar Phosphate Cyclase | Catalyzes the formation of the C7-cyclitol moiety for Pyralomicin 1a.[1][3] |

| Regulation | ||

| prlZ | Putative Regulatory Protein | May control the expression of the entire prl gene cluster.[1][2] |

Biosynthesis of the Pyralomicin Aglycone

The formation of the shared benzopyranopyrrole aglycone is a hybrid process orchestrated by both PKS and NRPS enzymes, a common strategy in microbial secondary metabolism.

-

Initiation and Elongation : The synthesis is proposed to begin with the NRPS enzyme, PrlK, which activates and incorporates a proline molecule.[2]

-

Polyketide Extension : Subsequently, the PKS modules, PrlP and PrlQ, extend the growing chain using acetate and propionate precursors.[2]

-

Cyclization and Release : The linear chain undergoes cyclization and is released, likely with the help of the thioesterase PrlR, to form the initial core structure.[2]

-

Tailoring : This core is then subjected to a series of modifications, most notably poly-chlorination by the four distinct halogenases (PrlM, PrlN, PrlO, PrlT) encoded within the cluster.[2]

The Divergent Step: Glycosylation to Yield this compound

Following the formation of the chlorinated aglycone, the biosynthetic pathway diverges. The specific identity of the final pyralomicin product is determined by the molecule attached to the core. The N-glycosyltransferase, PrlH, is the pivotal enzyme in this process.[1][3]

-

This compound Pathway : PrlH recognizes and transfers a glucose molecule to the aglycone, resulting in the formation of this compound.[1][4]

-

Pyralomicin 1a Pathway : In a competing pathway, PrlH can also transfer a C7-cyclitol pseudosugar, synthesized by enzymes including the sugar phosphate cyclase PrlA, to yield Pyralomicin 1a.[3][4]

Gene disruption studies have unequivocally confirmed the essential role of PrlH. Targeted knockout of the prlH gene completely abolished the production of all pyralomicin variants, demonstrating its critical function in the final glycosylation step.[1][2][3][4][5]

Experimental Protocols

The elucidation of the pyralomicin biosynthetic pathway relied on several key molecular biology and analytical techniques.

Cloning of the prl Gene Cluster

The identification of the BGC was a critical first step.[1][2]

-

Genomic DNA Library Construction : High molecular weight genomic DNA was isolated from Nonomuraea spiralis IMC A-0156. This DNA was partially digested and ligated into a cosmid vector to create a genomic library in an E. coli host.

-

Probe Development : The sequence of a known, conserved enzyme in the suspected pathway, the 2-epi-5-epi-valiolone synthase (prlA), was used to design a homologous DNA probe.[1][2]

-

Library Screening : The probe was labeled and used to screen the genomic library via colony hybridization, identifying cosmids containing the prlA gene and its surrounding genomic context.

-

Sequencing and Assembly : Positive cosmids were isolated and sequenced. Overlapping sequences were assembled bioinformatically to reconstruct the entire ~41 kb gene cluster.[1][2]

Targeted Gene Disruption of prlH

To confirm the function of the N-glycosyltransferase, a targeted gene knockout experiment was performed.[1][2][5]

-

Disruption Vector Construction : An internal fragment of the prlH gene was cloned into a "suicide" vector (unable to replicate in Nonomuraea). This vector also contained an antibiotic resistance marker (e.g., apramycin).

-

Conjugation : The non-replicative disruption vector was transferred from E. coli into Nonomuraea spiralis via intergeneric conjugation.

-

Selection of Mutants : Exconjugants were grown on media containing the selection antibiotic. Since the plasmid cannot replicate, resistant colonies arise only from a single-crossover homologous recombination event, where the vector integrates into the chromosome, disrupting the target prlH gene.

-

Verification : The disruption of the prlH locus in mutant strains was confirmed by PCR analysis.

Fermentation and Metabolite Analysis

To assess the impact of the gene disruption, the chemical output of the mutant was compared to the wild-type strain.

-

Fermentation : Both the wild-type N. spiralis and the prlH-disrupted mutant were cultivated under identical fermentation conditions optimized for secondary metabolite production.

-

Extraction : After a set fermentation period, the culture broth and mycelium were harvested, and metabolites were extracted using organic solvents.

-

Analysis : The crude extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the produced compounds. The absence of pyralomicin peaks in the prlH mutant extract, compared to the wild-type, confirmed its essential role.

Conclusion

The production of this compound in Nonomuraea spiralis is a tightly regulated process encoded by the 41 kb prl biosynthetic gene cluster.[3][4] The synthesis of the core aglycone involves a hybrid NRPS-PKS assembly line, followed by extensive tailoring.[2] The final and decisive step in generating this compound is the attachment of a glucose moiety, a reaction catalyzed by the N-glycosyltransferase PrlH.[1] The disruption of the prlH gene completely abrogates pyralomicin production, highlighting its critical role and presenting a key target for future bioengineering efforts aimed at optimizing antibiotic yields or generating novel, structurally diverse pyralomicin analogues.[2][5]

References

- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]

- 4. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

The Crucial Role of Glycosylation in the Biological Activity of Pyralomicin 2a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 2a, a member of the pyralomicin class of antibiotics produced by the actinomycete Nonomuraea spiralis, possesses a unique benzopyranopyrrole core structure. A critical determinant of its biological activity is the presence of a glucose moiety, attached via N-glycosylation. This technical guide delves into the pivotal role of this glycosylation, synthesizing available data to provide a comprehensive overview for researchers in antibiotic discovery and development. Evidence strongly indicates that the glycone portion of the molecule is not merely a passive structural feature but an active contributor to the compound's antibacterial efficacy. This document will explore the structure-activity relationships, relevant biosynthetic pathways, and the experimental evidence underscoring the significance of glycosylation in this compound's function.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds and mechanisms of action. The pyralomicins, isolated from Nonomuraea spiralis (formerly Microtetraspora spiralis), represent a promising class of natural products.[1][2] These compounds are characterized by a chlorinated benzopyranopyrrole aglycone. The pyralomicin family is broadly divided into two series: pyralomicins 1, which feature a C7-cyclitol unit, and pyralomicins 2, which are glycosylated with a glucose molecule.[2] this compound is a prominent member of the latter series.

The central thesis of this guide is that the glycosylation of the pyralomicin core is a key modulator of its biological activity. The nature of the sugar-like moiety significantly influences the antibacterial potency of these compounds, a finding that has profound implications for future drug design and synthetic analogue development.

The Structural Significance of the Glycone Moiety

The fundamental difference between the two pyralomicin series lies in the nature of the appended glycone. In this compound, this is a simple glucose molecule. In contrast, the Pyralomicin 1 series possesses a more complex C7-cyclitol. This structural variation has a direct and significant impact on antibacterial activity.

Qualitative structure-activity relationship (SAR) studies have revealed that the cyclitol-containing analogues are generally more potent than their glucose-containing counterparts. Specifically, Pyralomicin 1c, which has an unmethylated cyclitol, demonstrates greater antibacterial activity than its glucosyl analogue, Pyralomicin 2c.[2] This suggests that the stereochemistry and chemical nature of the glycone are critical for target interaction and, consequently, for the manifestation of the antibiotic effect. Furthermore, the activity of pyralomicins is also influenced by the number and position of chlorine atoms on the aglycone.[2]

Biosynthesis: The Critical Role of N-Glycosyltransferase

The biosynthesis of pyralomicins provides compelling evidence for the importance of glycosylation. The pyralomicin biosynthetic gene cluster in Nonomuraea spiralis contains a crucial gene, prlH, which encodes an N-glycosyltransferase.[2] This enzyme is responsible for the attachment of either the C7-cyclitol or the glucose moiety to the benzopyranopyrrole aglycone.

The indispensable nature of this glycosylation step was demonstrated through gene knockout experiments. Targeted disruption of the prlH gene resulted in the complete abolishment of pyralomicin production.[2] This finding unequivocally establishes that the N-glycosylation step is a mandatory part of the biosynthetic pathway, without which the final active compounds are not formed.

The following diagram illustrates the pivotal role of the PrlH glycosyltransferase in the pyralomicin biosynthetic pathway.

Experimental Protocols

While specific, detailed protocols for this compound activity assays are not published in their entirety, they are based on standard antimicrobial susceptibility testing methodologies. Below are generalized protocols that would be adapted for such studies.

Cultivation of Nonomuraea spiralis and Isolation of this compound

4.1.1. Culture Conditions: Nonomuraea spiralis can be cultivated on a suitable agar medium for initial growth, followed by liquid culture for production of pyralomicins. A typical seed medium might contain galactose, dextrin, and other nutrients. Production media are often complex and optimized for secondary metabolite production.[2]

4.1.2. Isolation and Purification: A general workflow for the isolation of this compound would involve the following steps:

-

Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).

-

Concentration of the organic extract in vacuo.

-

Chromatographic separation of the crude extract. This may involve multiple steps, such as silica gel chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

The following diagram outlines a typical workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.

4.2.1. Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to a standard turbidity (e.g., 0.5 McFarland standard)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (bacterial culture without antibiotic)

-

Negative control (broth only)

4.2.2. Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the microtiter plates.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial species (typically 18-24 hours at 35-37°C).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The precise molecular target and the signaling pathways affected by this compound have not yet been fully elucidated in the available literature. However, based on its structure, which includes a chlorinated pyrrole moiety similar to other antibiotics, it is plausible that it may interfere with essential cellular processes such as DNA replication, transcription, or cell wall biosynthesis. The significant impact of the glycone on activity suggests that it may play a crucial role in target recognition, binding, or uptake into the bacterial cell. Further research is required to delineate the exact mechanism of action.

Conclusion and Future Perspectives

For researchers and drug development professionals, these findings highlight several key considerations:

-

Structure-Activity Relationship: The glycone is a key site for modification to modulate activity. Synthesis of analogues with different sugar moieties could lead to compounds with improved efficacy or altered spectra of activity.

-

Biosynthetic Engineering: The N-glycosyltransferase, PrlH, is a potential target for biosynthetic engineering to generate novel pyralomicin analogues.

-

Mechanism of Action Studies: Elucidating how the glucose moiety of this compound interacts with its cellular target will be crucial for understanding its mechanism of action and for rational drug design.

In-depth investigation into the role of glycosylation in the pyralomicin class of antibiotics holds significant promise for the discovery of new and effective antibacterial agents. Future work should focus on obtaining quantitative activity data for a wider range of analogues and on identifying the specific molecular target of these fascinating natural products.

References

An In-depth Technical Guide to Pyralomicin 2a: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 2a is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the actinomycete Microtetraspora spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a sugar or cyclitol moiety. This compound, specifically, is glycosylated with a glucose unit.[1] The pyralomicins have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While extensive research has been conducted on its structure and biosynthesis, specific quantitative data for some physical properties remain to be fully publicly disclosed in readily available literature.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉Cl₂NO₇ | [Unreferenced] |

| Molecular Weight | 455.28 g/mol | [Unreferenced] |

| Monoisotopic Mass | 455.0539 g/mol | [Unreferenced] |

| Appearance | [Data not publicly available] | |

| Melting Point | [Data not publicly available] | |

| Solubility | [Data not publicly available] | |

| Mass Spectrometry (m/z) | 459.81 [M+H]⁺ | [1][2] |

| UV-Vis Absorption | [Data not publicly available] | |

| Infrared Absorption | [Data not publicly available] |

Chemical Structure and Stereochemistry

The structure of this compound was elucidated through various NMR spectral analyses.[3] The absolute configuration of this compound has been determined by X-ray crystallographic analysis of its p-bromobenzoyl derivative.[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While the original research utilized NMR, specific peak assignments and spectra are not fully detailed in the available abstracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was determined using various NMR techniques, including ¹H-15N HMBC and ¹³C-¹H NOE difference experiments.[3]

-

¹H NMR: [Specific data not publicly available]

-

¹³C NMR: [Specific data not publicly available]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and biological evaluation of this compound, based on available literature.

Fermentation of Microtetraspora spiralis

A detailed protocol for the fermentation of Microtetraspora spiralis to produce pyralomicins is outlined below.

Workflow for this compound Production and Isolation

Materials:

-

Microtetraspora spiralis strain

-

Seed medium (e.g., 1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4)[2]

-

Production medium[2]

-

Incubator shaker

Procedure:

-

Prepare the seed medium and sterilize.

-

Inoculate the seed medium with M. spiralis from a stock culture.

-

Incubate the seed culture for 5-7 days at 28°C with shaking.[2]

-

Prepare the production medium and sterilize.

-

Inoculate the production medium with the seed culture (e.g., 1:10 dilution).[2]

-

Incubate the production culture for an additional 5-7 days. Production of pyralomicins is often indicated by a color change in the mycelium (light pink) and the medium (purple to wine).[2]

Isolation and Purification of this compound

Materials:

-

Fermentation broth

-

HCl

-

Butyl acetate

-

Chromatography apparatus (e.g., HPLC)

-

Appropriate solvents for chromatography

Procedure:

-

Harvest the fermentation culture and acidify the broth to pH 3 with HCl.[2]

-

Remove bacterial mycelia and other precipitates by centrifugation at 1,400 x g.[2]

-

Extract the acidified supernatant three times with an equal volume of butyl acetate.[2]

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

-

Purify this compound from the crude extract using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). The elution can be monitored by UV detection at 355 nm.[1]

Antibacterial Activity Assay

The antibacterial activity of this compound can be determined using standard methods such as the broth microdilution or agar well diffusion assay.

Workflow for Antibacterial Susceptibility Testing

Materials:

-

This compound

-

Test organism (e.g., Micrococcus luteus)

-

Appropriate growth medium (e.g., Mueller-Hinton broth or agar)

-

96-well microtiter plates (for broth microdilution) or Petri dishes (for agar diffusion)

-

Incubator

Procedure (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test organism.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound involves a complex pathway utilizing both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit.[2] A key step in the biosynthesis is the glycosylation of the aglycone with a glucose moiety, a reaction catalyzed by an N-glycosyltransferase.[1][2] The biosynthetic gene cluster for pyralomicins has been cloned and sequenced from Nonomuraea spiralis.[1][2]

Simplified Biosynthetic Pathway of the Pyralomicin Core

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated in the publicly available literature. However, it is known to exhibit antibacterial activity, suggesting that it targets essential cellular processes in bacteria. The antibacterial potency of pyralomicins appears to be influenced by the number and position of chlorine atoms on the aromatic core, as well as the nature of the sugar or cyclitol moiety.[1] Further research is required to identify the specific cellular target and signaling pathways affected by this compound.

Conclusion

This compound is a fascinating natural product with demonstrated antibacterial properties. This guide has summarized the available physicochemical data and provided a framework for its production, isolation, and biological characterization. Further research to fully characterize its physical properties, elucidate its mechanism of action, and explore its therapeutic potential is warranted. The detailed experimental protocols and biosynthetic insights provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyralomicin 2a: A Technical Guide to its Place within the Pyrrolomycin Family of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyralomicin 2a, a novel antibiotic, and its relationship to the well-established pyrrolomycin family of antimicrobial agents. We delve into the structural characteristics, biological activities, and biosynthetic pathways of this compound, offering a comparative analysis with key members of the pyrrolomycin class. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of key biological and experimental processes to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction: The Pyrrolomycin Family of Antibiotics

The pyrrolomycins are a significant class of polyhalogenated antibiotics primarily produced by actinomycetes, including species of Actinosporangium and Streptomyces.[1] Their characteristic chemical scaffold consists of a pyrrole ring linked to a hydroxyphenyl moiety.[1] This family of natural products has garnered considerable attention due to its potent biological activities, which extend beyond antibacterial effects to include antifungal, anthelmintic, and anticancer properties.[1][2]

The primary mechanism of antibacterial action for many pyrrolomycins is their function as protonophores.[3][4] They disrupt the bacterial cell membrane's proton gradient, effectively uncoupling oxidative phosphorylation and leading to a collapse of the proton motive force, which is essential for cellular energy production and transport processes.[3] This mode of action makes them particularly effective against Gram-positive bacteria.[3]

This compound: A Unique Glycosylated Pyrrole Antibiotic

This compound is a novel antibiotic isolated from the fermentation broth of Microtetraspora spiralis.[5] It is part of a larger family of pyralomicins which are structurally distinct from the classical pyrrolomycins. The core of this compound is a unique benzopyranopyrrole chromophore.[6] A key distinguishing feature of this compound is the presence of a glucose molecule attached to its core structure, making it a glycosylated antibiotic.[6] The absolute configuration of this compound has been determined through X-ray crystallographic analysis of its derivatives.[7]

The structural relationship between this compound and the pyrrolomycin family lies in the aglycone portion of the molecule, which bears resemblance to other pyrrole-containing antibiotics like pyoluteorin and the pyrrolomycins themselves.[6] This structural similarity suggests a potential overlap in their biosynthetic origins and biological activities.

Comparative Biological Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the currently available literature, its activity against various bacteria, particularly Micrococcus luteus, has been noted.[6] The antibacterial activity of the pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycosidic moiety.[6]

The pyrrolomycin family, in contrast, has been extensively studied for its antimicrobial properties. The following table summarizes the MIC values of several key pyrrolomycins against various bacterial strains, highlighting their potent activity, especially against Gram-positive organisms.

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| Pyrrolomycin A | Staphylococcus aureus | 0.55 - 69.1 µM | [8] |

| Escherichia coli | 0.55 - 69.1 µM | [8] | |

| Pyrrolomycin B | Staphylococcus aureus | 0.28 - 35.11 µM | [8] |

| Escherichia coli | 0.28 - 35.11 µM | [8] | |

| Pyrrolomycin C | Staphylococcus aureus | >300 µM | [9] |

| Pyrrolomycin D | Staphylococcus aureus | ~0.001 | [3] |

| Dioxapyrrolomycin | Staphylococcus aureus | 0.077 - 0.64 µM | [1] |

Biosynthesis: A Shared Heritage

The biosynthesis of this compound provides a clear link to the pyrrolomycin family. The unique benzopyranopyrrole core of pyralomicins is assembled from proline, two acetate units, and one propionate unit, a hallmark of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[10] The biosynthetic gene cluster for pyralomicins in Nonomuraea spiralis has been identified and contains genes encoding for NRPS and PKS enzymes, as well as tailoring enzymes like halogenases and a glycosyltransferase.[6][11]

The enzymatic machinery for the biosynthesis of the pyralomicin aglycone is predicted to be homologous to the enzymes found in the biosynthetic pathways of pyrrolomycins.[6] This shared enzymatic logic for constructing the core pyrrole-containing scaffold underscores the evolutionary relationship between these two families of antibiotics.

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound and pyrrolomycins.

Fermentation and Isolation of this compound

-

Producing Organism: Microtetraspora spiralis MI178-34F18.

-

Fermentation: The organism is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.

-

Isolation:

-

The culture broth is harvested and the mycelium is separated from the supernatant.

-

The supernatant is subjected to solvent extraction (e.g., with ethyl acetate) to partition the antibiotics.

-

The crude extract is concentrated and subjected to a series of chromatographic separations.

-

Techniques such as silica gel chromatography, Sephadex column chromatography, and high-performance liquid chromatography (HPLC) are employed for purification.

-

Fractions are monitored for antibacterial activity to guide the isolation of the active compounds.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity of atoms:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. For pyralomicins, specific techniques like ¹H-¹⁵N HMBC and ¹³C-¹H NOE difference experiments have been utilized to resolve complex structural features.[5]

-

-

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Antibiotic: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protonophore Activity Assay

The ability of a compound to act as a protonophore can be assessed by measuring its effect on the membrane potential of bacterial cells.

-

Bacterial Suspension: A dense suspension of bacterial cells (e.g., Staphylococcus aureus) is prepared in a suitable buffer.

-

Membrane Potential Probe: A fluorescent dye that is sensitive to changes in membrane potential (e.g., DiSC₃(5)) is added to the cell suspension.

-

Baseline Measurement: The baseline fluorescence of the cell suspension is recorded.

-

Addition of Compound: The test compound is added to the suspension, and the change in fluorescence is monitored over time.

-

Positive Control: A known protonophore, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), is used as a positive control.

-

Analysis: A rapid increase in fluorescence upon addition of the compound indicates depolarization of the cell membrane, consistent with protonophore activity.

Conclusion

This compound represents an intriguing evolution within the broader family of pyrrole-containing antibiotics. Its unique glycosylated benzopyranopyrrole structure sets it apart from the classical pyrrolomycins, yet its biosynthetic origins suggest a shared ancestry. While more extensive biological characterization of this compound is needed, the potent antimicrobial activity of the pyrrolomycin family, driven by their protonophore mechanism, provides a strong rationale for the continued investigation of this compound and its analogues as potential therapeutic agents. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of antibiotic discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Pyralomicins, Novel Antibiotics From Microtetraspora [research.amanote.com]

- 7. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Micrococcus luteus DNA gyrase by norfloxacin and 10 other quinolone carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. che.psu.edu [che.psu.edu]

Preliminary Investigation of Pyralomicin 2a's Mode of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 2a, a chlorinated benzopyranopyrrole glycoside antibiotic, has demonstrated notable activity against Gram-positive bacteria, particularly Micrococcus luteus. While the biosynthetic pathway of pyralomicins has been elucidated, the precise molecular mechanism of their antibacterial action remains to be definitively characterized. This document synthesizes the available preliminary data and proposes a putative mode of action for this compound based on the established mechanisms of structurally related pyrrole-containing antibiotics. The central hypothesis is that this compound functions as a protonophore, disrupting the bacterial cell membrane's proton motive force, leading to a cascade of events culminating in cell death. This proposed mechanism is supported by structure-activity relationships within the pyralomicin family and the known action of similar chlorinated pyrrole compounds. This whitepaper aims to provide a foundational guide for future research into the definitive mode of action of this promising antibiotic candidate.

Introduction

This compound is a natural product isolated from the soil bacterium Nonomuraea spiralis. It belongs to a family of compounds characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety.[1][2] The antibacterial properties of pyralomicins have been recognized, with their efficacy being dependent on the number and position of chlorine atoms and the nature of the attached glycone.[1][2] Specifically, this compound possesses a glucose moiety. Understanding the mode of action of this compound is crucial for its potential development as a therapeutic agent, especially in the context of rising antimicrobial resistance.

Proposed Mode of Action: Disruption of Bacterial Cell Membrane Potential

Direct experimental studies on the mode of action of this compound are not yet available in the public domain. However, based on the well-documented mechanism of structurally similar pyrrolomycin antibiotics, a strong hypothesis can be formulated. Pyrrolomycins, which also contain a dichlorinated pyrrole ring, have been identified as potent protonophores.[3][4][5]

A protonophore is a lipid-soluble molecule that can transport protons across a lipid membrane. In bacteria, this action disrupts the crucial proton gradient (proton motive force) across the cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and motility. The uncoupling of oxidative phosphorylation by dissipating this proton gradient leads to a rapid depletion of cellular energy and ultimately, cell death.[3][4][5]

The proposed mechanism for this compound is visualized in the following signaling pathway diagram:

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on the pyralomicin family suggest that the antibacterial activity is sensitive to the substitution pattern. Specifically, the number and position of chlorine atoms on the pyrrole ring, as well as the nature of the glycone moiety, significantly influence the antibiotic's potency.[1][2] This is consistent with the protonophore hypothesis, as the lipophilicity and electronic properties of the molecule, which would be affected by these chemical features, are critical for its ability to embed in and transport protons across the lipid bilayer. The presence of halogen atoms on the pyrrole ring is a common feature among natural product protonophores.[6]

Quantitative Data Summary

While specific quantitative data for this compound's mode of action are not available, data from related pyrrolomycin compounds provide a benchmark for the expected potency of this class of antibiotics.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Pyrrolomycin C | Staphylococcus aureus | 0.015 | [3] |

| Pyrrolomycin D | Staphylococcus aureus | 0.008 | [3] |

| Pyrrolomycin C | Streptococcus pneumoniae | 0.06 | [3] |

| Pyrrolomycin D | Streptococcus pneumoniae | 0.015 | [3] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Pyrrolomycin Antibiotics.

Detailed Experimental Protocols for Future Investigation

To validate the proposed mode of action for this compound, the following key experiments are recommended:

Bacterial Membrane Potential Assay

Objective: To determine if this compound causes depolarization of the bacterial cytoplasmic membrane.

Methodology:

-

Grow a susceptible bacterial strain (e.g., Micrococcus luteus ATCC 4698) to mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Load the bacterial suspension with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

-

Treat the cells with varying concentrations of this compound.

-

Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

-

Use a known protonophore like CCCP as a positive control.

Intracellular ATP Measurement

Objective: To quantify the effect of this compound on cellular ATP levels.

Methodology:

-

Expose a culture of the target bacterium to this compound at its MIC and sub-MIC concentrations for different time intervals.

-

Lyse the bacterial cells to release intracellular ATP.

-

Measure the ATP concentration using a commercially available luciferin-luciferase-based assay kit.

-

Compare the ATP levels of treated cells to those of untreated controls.

Experimental Workflow Diagram

Conclusion and Future Directions

The preliminary investigation strongly suggests that this compound exerts its antibacterial effect by acting as a protonophore, leading to the disruption of the bacterial cell membrane's proton motive force. This proposed mechanism is consistent with the known activity of structurally related pyrrolomycin antibiotics. Future research should focus on empirically testing this hypothesis through the detailed experimental protocols outlined in this document. Elucidating the precise molecular interactions and confirming the primary cellular target of this compound will be pivotal for its advancement as a potential therapeutic agent in an era of diminishing antibiotic efficacy. Further studies could also explore potential secondary targets, such as the inhibition of cell wall-associated enzymes like Sortase A, which has been observed for some pyrrolomycins.[2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]

- 5. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery of Novel Pyralomicin Analogues: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, biosynthesis, and bioactivity of Pyralomicin analogues, a class of potent antibacterial natural products. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols for isolation and characterization, presents quantitative data for known analogues, and visualizes the key biosynthetic and mechanistic pathways.

Introduction to Pyralomicins

Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis (formerly Microtetraspora spiralis).[1] These compounds are characterized by a unique benzopyranopyrrole chromophore, which is glycosidically linked to either a C7-cyclitol (pyralomicins 1a–1d) or glucose (pyralomicins 2a–2c).[1][2] The core aglycone structure of pyralomicins shares similarities with other bioactive pyrrole-containing natural products like pyoluteorin and the pyrrolomycins.[1][2] The antibacterial activity of pyralomicins, particularly against Gram-positive bacteria such as Micrococcus luteus, is influenced by the number and position of chlorine atoms on the benzopyranopyrrole core and the nature of the attached glycone moiety.[1][2]

Biosynthesis of Pyralomicins

The genetic blueprint for pyralomicin production in Nonomuraea spiralis IMC A-0156 is encoded in a 41 kb biosynthetic gene cluster containing 27 open reading frames (ORFs).[1][2][3] This cluster orchestrates the assembly of the pyralomicin molecule through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.

The benzopyranopyrrole core is assembled from proline, two acetate units, and one propionate unit.[4] The C7-cyclitol moiety is derived from glucose metabolites via the action of a sugar phosphate cyclase, 2-epi-5-epi-valiolone synthase (PrlA), which converts sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[1][2][5] A key N-glycosyltransferase, PrlH, is responsible for attaching either the C7-cyclitol or a glucose moiety to the aglycone core.[1][2][3] Targeted disruption of the prlH gene has been shown to abolish pyralomicin production, confirming its critical role in the biosynthetic pathway.[1][2][3] The gene cluster also contains four putative halogenase enzymes, which are responsible for the characteristic chlorination of the pyralomicin scaffold.[1]

Pyralomicin Biosynthetic Pathway

Quantitative Data of Pyralomicin Analogues

The structures of novel pyralomicin analogues are typically elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the analogues.

| Compound | Molecular Formula | Observed m/z [M+H]⁺ |

| Pyralomicin 1a | C₂₀H₂₁Cl₂NO₆ | 455.68 |

| Pyralomicin 1b | C₂₀H₂₁Cl₂NO₆ | 455.68 |

| Pyralomicin 2a | C₁₉H₁₉Cl₂NO₇ | 459.81 |

Data sourced from Flatt et al., 2013.[2]

NMR Spectroscopic Data

While comprehensive tabulated NMR data for all known pyralomicin analogues is dispersed across various publications, the following represents predicted key chemical shifts for a representative analogue.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyralomicin 2b

| Atom No. | Chemical Shift (ppm) |

| 14 | 186.96 |

| 17 | 168.63 |

| 24 | 158.02 |

Note: This data is based on predicted values and should be cross-referenced with experimentally obtained spectra for confirmation.

Antibacterial Activity

Pyralomicins exhibit potent activity against Gram-positive bacteria. The bioactivity is sensitive to structural modifications, particularly the halogenation pattern and the nature of the glycone. For instance, Pyralomicin 1c, which possesses an unmethylated cyclitol, is more active than its methylated counterpart (Pyralomicin 1a) and its glucose analogue (Pyralomicin 2c). While a comprehensive side-by-side MIC comparison is not available in the literature, the data below for related compounds highlights the potency of this structural class.

Table 3: Representative Minimum Inhibitory Concentration (MIC) Values of Pyrrole-containing Antibiotics

| Compound/Class | Test Organism | MIC Range (µg/mL) |

| Pyrrolomycins | S. aureus (MRSA) | 0.0625 - 1 |

| Pyrrolomycins | E. faecalis (VRE) | Potent activity |

| Pentabromopseudilin | S. aureus | 0.02 - 0.04 |

Note: Data is compiled from studies on structurally related pyrrolomycin and pseudilin antibiotics, known for their activity against Gram-positive pathogens.[2]

Experimental Protocols

The discovery of novel Pyralomicin analogues relies on a systematic workflow encompassing fermentation, extraction, purification, and structure elucidation.

Fermentation of Nonomuraea spiralis

-

Strain Maintenance: Nonomuraea spiralis IMC A-0156 is maintained on BTT agar (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C.[1]

-

Spore Preparation: Spore formation is induced by growing the strain on a modified minimal medium agar (0.05% L-asparagine, 0.05% K₂HPO₄, 0.02% MgSO₄·7H₂O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4) at 30°C for 1-2 weeks.[1]

-

Seed Culture: Inoculate the seed medium with spores and incubate at 28°C for 5-7 days.[1]

-

Production Culture: Dilute the seed culture 1:10 into the production medium and incubate for an additional 5-7 days at 28°C.[1]

Extraction and Isolation

-

Harvesting: Acidify the production culture to pH 3 using HCl.[1][2]

-

Cell Removal: Remove bacterial mycelia and other precipitates by centrifugation at 1,400 x g.[1][2]

-

Solvent Extraction: Extract the acidified supernatant three times with an equal volume of butyl acetate.[1][2]

-

Drying and Concentration: Dry the combined butyl acetate fractions with sodium sulfate, filter, and concentrate using a rotary evaporator.[2]

Purification and Characterization

-

Chromatography: Analyze the crude extract using LC-MS on a Waters C₁₈ Symmetry Prep column with a 25% to 100% MeOH gradient. Monitor peaks at 355 nm.[2]

-

Structure Elucidation: Identify peaks corresponding to pyralomicin metabolites using electrospray ionization mass spectrometry (ESI-MS).[2] Further purify individual analogues using preparative HPLC and elucidate their structures using 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) and high-resolution MS.

Experimental Workflow

Proposed Mechanism of Action

The precise molecular target of pyralomicins has not been definitively elucidated. However, their structural similarity to other pyrrole-containing antibiotics, such as the pyrrolomycins, suggests a potential mechanism of action involving the inhibition of sortase A (SrtA). SrtA is a membrane-associated transpeptidase in Gram-positive bacteria that anchors surface proteins to the cell wall peptidoglycan.[2] Inhibition of SrtA disrupts the display of virulence factors and other essential surface proteins, thereby compromising bacterial adhesion, invasion, and biofilm formation.

Proposed Signaling Pathway Inhibition

References

- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Role of Pyralomicin 2a for Nonomuraea spiralis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonomuraea spiralis, a soil-dwelling actinomycete, is the producer of the pyralomicin family of antibiotics. This technical guide delves into the ecological significance of Pyralomicin 2a, a notable member of this family. By examining its biosynthetic pathway, antimicrobial activity, and the underlying genetic determinants, we elucidate the likely role of this secondary metabolite in the competitive soil microbiome. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug development efforts.

Introduction

Actinomycetes, particularly those residing in complex soil ecosystems, are prolific producers of a vast array of secondary metabolites. These compounds are not essential for primary growth but are crucial for survival, mediating interactions with other organisms. The genus Nonomuraea is recognized for its capacity to synthesize potent bioactive molecules, including antimicrobial and anticancer agents. Nonomuraea spiralis (formerly Microtetraspora spiralis) produces a unique class of antibiotics known as pyralomicins.

Pyralomicins are characterized by a distinct benzopyranopyrrole chromophore. The family is divided into two main series: pyralomicins 1a-1d, which feature a C7-cyclitol moiety, and pyralomicins 2a-2c, which are glycosylated with glucose. This compound, a prominent member of the latter series, exhibits antimicrobial properties, suggesting a key ecological function in mediating competitive interactions within the soil environment. This whitepaper will explore the multifaceted ecological role of this compound, underpinned by its biosynthetic machinery and biological activity.

The Ecological Imperative: A Competitive Edge in the Soil Microbiome

The production of antibiotics by soil microorganisms is a primary mechanism for competing for resources and establishing dominance in a given niche. This compound, through its antimicrobial activity, likely serves as a chemical defense mechanism for Nonomuraea spiralis. By inhibiting the growth of competing bacteria, Nonomuraea spiralis can secure access to limited nutrients and space.

The primary target observed for pyralomicins is Micrococcus luteus, a common soil bacterium.[1] This suggests that this compound may play a significant role in shaping the microbial community structure in the immediate vicinity of Nonomuraea spiralis. The production of a suite of related pyralomicin analogues could provide a broader spectrum of activity or a more robust defense against a range of microbial competitors.

Quantitative Data on Antimicrobial Activity

While a comprehensive minimum inhibitory concentration (MIC) profile for this compound against a wide array of bacteria is not extensively documented in the available literature, the inhibitory activity of the pyralomicin family against Micrococcus luteus has been reported.

| Compound Family | Test Organism | Method | Reported Concentration for Inhibition (µg/mL) |

| Pyralomicins | Micrococcus luteus | Agar Dilution | 0.2 - 25 |

| Data sourced from a study on the initial discovery of pyralomicins.[1] This range likely represents the activity of different pyralomicin analogues. |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Nonomuraea spiralis. This cluster contains the genetic blueprint for the enzymes responsible for constructing the molecule's core structure and subsequent modifications.

The Pyralomicin Biosynthetic Gene Cluster

The pyralomicin BGC spans approximately 41 kb and comprises 27 open reading frames (ORFs).[2] These genes encode a suite of enzymes, including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for assembling the benzopyranopyrrole core. Additionally, the cluster contains genes for tailoring enzymes such as halogenases, an O-methyltransferase, and an N-glycosyltransferase, which are crucial for the final structure and bioactivity of the different pyralomicin analogues.[2]

A key enzyme in the biosynthesis of this compound is the N-glycosyltransferase, PrlH, which attaches a glucose moiety to the pyralomicin aglycone.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the benzopyranopyrrole core of pyralomicins is proposed to involve a hybrid NRPS-PKS pathway. The starter unit is derived from proline, which is extended with acetate and propionate units. The cyclitol moiety of pyralomicins 1a is derived from glucose metabolites.[3] For this compound, the core structure is glycosylated by the action of the N-glycosyltransferase PrlH.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Nonomuraea spiralis for Pyralomicin Production

Materials:

-

BTT Agar: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, 1.5% Bacto-agar. Adjust pH to 7.4 before sterilization.

-

Modified Minimal Medium Agar (for spore formation): 0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar. Adjust pH to 7.4 before sterilization.

-

Pyralomicin Production Medium: Specific composition may vary, but a medium consisting of starch, corn steep liquor, and yeast extract has been used.[1]

Procedure:

-

Maintain Nonomuraea spiralis on BTT agar plates at 30°C.

-

Induce spore formation by growing on Modified Minimal Medium Agar at 30°C for 1-2 weeks.

-

For pyralomicin production, inoculate the production medium with spores or mycelial fragments of Nonomuraea spiralis.

-

Incubate the culture under appropriate aeration and temperature conditions.

Gene Disruption to Confirm the Role of the N-Glycosyltransferase (prlH)

This protocol is based on the methodology used to confirm the function of the prlH gene in pyralomicin biosynthesis.[2]

Materials:

-

Nonomuraea spiralis wild-type strain.

-

A suitable E. coli strain for plasmid construction (e.g., DH10B).

-

A non-methylating E. coli strain for plasmid propagation prior to transformation into Nonomuraea spiralis (e.g., ET12567/pUZ8002).

-

A gene disruption vector containing a selectable marker (e.g., apramycin resistance).

-

Reagents for protoplast preparation and transformation of Nonomuraea spiralis.

Procedure:

-

Construct the Gene Disruption Plasmid:

-

Amplify the upstream and downstream flanking regions of the prlH gene from Nonomuraea spiralis genomic DNA using PCR.

-

Clone the flanking regions into the gene disruption vector on either side of the selectable marker.

-

-

Transform Nonomuraea spiralis:

-

Prepare protoplasts from Nonomuraea spiralis mycelia.

-

Transform the protoplasts with the gene disruption plasmid.

-

Select for transformants on a regeneration medium containing the appropriate antibiotic.

-

-

Screen for Double Crossover Mutants:

-

Isolate genomic DNA from the transformants.

-

Use PCR and/or Southern blot analysis to confirm the replacement of the wild-type prlH gene with the selectable marker cassette.

-

-

Analyze for Pyralomicin Production:

-

Cultivate the wild-type and the prlH mutant strains under pyralomicin-producing conditions.

-

Extract the culture broth and analyze for the presence of pyralomicins using HPLC and LC-MS.

-

Caption: Experimental workflow for prlH gene disruption.

Conclusion and Future Directions

The available evidence strongly suggests that this compound serves an important ecological role for Nonomuraea spiralis as a mediator of chemical warfare in the soil. Its antibiotic activity provides a competitive advantage, enabling the organism to thrive in a complex microbial community. The elucidation of its biosynthetic pathway and the underlying genetics provides a foundation for future research.

To further delineate the ecological role of this compound, future research should focus on:

-

Determining the full antimicrobial spectrum of pure this compound through comprehensive MIC testing against a panel of relevant soil microorganisms.

-

Investigating the regulation of the pyralomicin biosynthetic gene cluster in response to specific environmental cues, such as nutrient limitation or the presence of competing microbes.

-

Exploring the potential synergistic or antagonistic interactions of this compound with other secondary metabolites produced by Nonomuraea spiralis.

A deeper understanding of the ecological role of this compound will not only provide insights into the chemical ecology of Nonomuraea spiralis but also has the potential to inform the development of novel antibiotics for clinical and agricultural applications.

References

The Diverse World of Pyralomicins: A Technical Guide to an Emerging Class of Actinomycete Antibiotics

For Immediate Distribution

[Shanghai, China – November 11, 2025] – Actinomycetes, particularly those from rare genera, continue to be a fertile ground for the discovery of novel bioactive compounds.[1][2] Among the fascinating molecules unearthed from these filamentous bacteria are the pyralomicins, a family of antibiotics characterized by a unique benzopyranopyrrole core. This technical guide provides an in-depth exploration of the diversity, biosynthesis, and putative mechanism of action of pyralomicins, tailored for researchers, scientists, and drug development professionals.

Introduction to Pyralomicins

Pyralomicins are a class of antibiotics isolated from the rare actinomycete Nonomuraea spiralis (previously classified as Microtetraspora spiralis).[3][4] These compounds are structurally distinguished by a benzopyranopyrrole chromophore, a feature they share with other bioactive metabolites like pyoluteorin and the pyrrolomycins.[5][6] The core structure is further diversified by glycosylation, with known analogues bearing either a C7-cyclitol (a pseudosugar) or a glucose moiety.[5][6] This structural variation, along with differences in chlorination, plays a crucial role in their biological activity.[6]

Chemical Diversity of Known Pyralomicins

To date, several pyralomicin analogues have been isolated and characterized, primarily from Nonomuraea spiralis IMC A-0156 and MI178-34F18.[5][7] They are broadly categorized into two series based on their glycosidic substituent.

Table 1: Known Pyralomicin Analogues from Nonomuraea spiralis

| Compound Name | Series | Glycosidic Moiety | Core Structure Precursors | Source Organism |

| Pyralomicin 1a | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |

| Pyralomicin 1b | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |

| Pyralomicin 1c | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |

| Pyralomicin 1d | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |

| Pyralomicin 2a | 2 | Glucose | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |

| Pyralomicin 2b | 2 | Glucose | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |